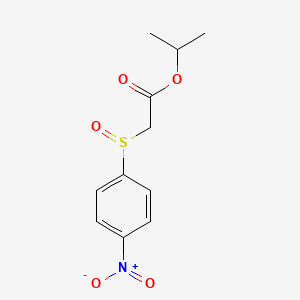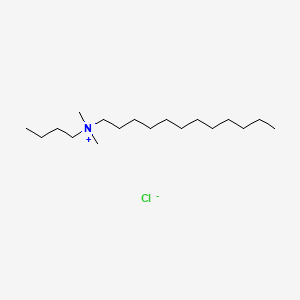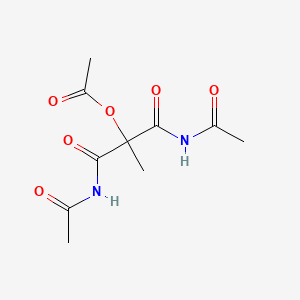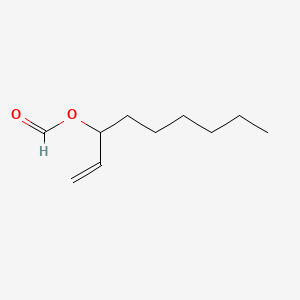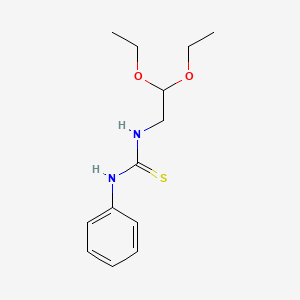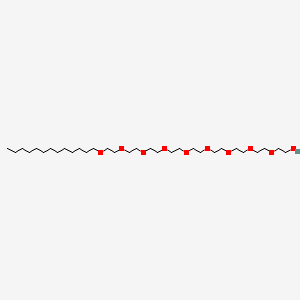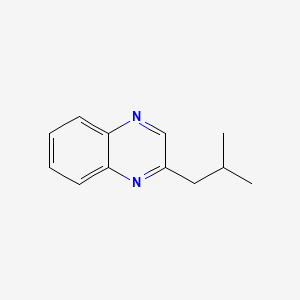
2-(Isobutyl)quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Isobutyl)quinoxaline is a heterocyclic compound that belongs to the quinoxaline family Quinoxalines are known for their fused ring structure, consisting of a benzene ring fused to a pyrazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isobutyl)quinoxaline typically involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. One common method includes the use of ammonium bifluoride as a catalyst in an aqueous ethanol solvent system, which can yield the desired quinoxaline derivatives efficiently . Another approach involves the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields .
Industrial Production Methods
Industrial production of quinoxalines, including this compound, often employs green chemistry principles to minimize environmental impact. Methods such as solvent-free reactions, the use of recyclable catalysts, and one-pot synthesis are favored for their efficiency and sustainability .
Análisis De Reacciones Químicas
Types of Reactions
2-(Isobutyl)quinoxaline can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon can reduce quinoxaline derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, while nucleophilic substitutions can take place at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Quinoxaline N-oxides.
Reduction: Reduced quinoxaline derivatives.
Substitution: Halogenated quinoxalines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Industry: Utilized in the development of organic electronic materials and dyes.
Mecanismo De Acción
The mechanism of action of 2-(Isobutyl)quinoxaline involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, it may inhibit tyrosine kinases, which are enzymes involved in the signaling pathways that regulate cell division and survival . This inhibition can lead to the suppression of cancer cell growth and proliferation.
Comparación Con Compuestos Similares
Similar Compounds
Quinoxaline: The parent compound with a simpler structure.
2-Methylquinoxaline: Similar structure with a methyl group instead of an isobutyl group.
2-Phenylquinoxaline: Contains a phenyl group, offering different electronic properties.
Uniqueness
2-(Isobutyl)quinoxaline is unique due to its isobutyl group, which can influence its solubility, reactivity, and biological activity compared to other quinoxaline derivatives. This structural variation can lead to distinct pharmacological and material properties, making it a valuable compound for further research and application .
Propiedades
Número CAS |
85061-28-5 |
|---|---|
Fórmula molecular |
C12H14N2 |
Peso molecular |
186.25 g/mol |
Nombre IUPAC |
2-(2-methylpropyl)quinoxaline |
InChI |
InChI=1S/C12H14N2/c1-9(2)7-10-8-13-11-5-3-4-6-12(11)14-10/h3-6,8-9H,7H2,1-2H3 |
Clave InChI |
AZIKLVKMNRNGPH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1=NC2=CC=CC=C2N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Bromo-7-(4-(2-pivalamidoethyl)piperidin-1-yl)thieno[2,3-c]pyridine-2-carboxamide](/img/structure/B15176299.png)
